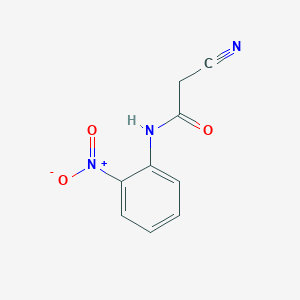

2-cyano-N-(2-nitrophenyl)acetamide

Description

Its synthesis involves reacting cyanoacetic acid derivatives with 2-nitroaniline under ethanol and piperidine catalysis at 0–5°C for 2 hours, as part of a broader series of analogs (e.g., compounds 3a–3l in Scheme 3) . Key characterization data include:

- Molecular formula: C₉H₇N₃O₃ (derived from MS m/z 206.17 [M+1], corresponding to a molecular weight of 205.17 g/mol).

- 1H NMR (DMSO-d₆): δ 3.31 (2H, s, –CH₂–CN), 7.28–7.9 (Ar–H), 10.0 (1H, s, –NH) .

This compound’s structure features a nitro group at the 2-position of the phenyl ring, contributing to its electron-withdrawing properties, which may influence reactivity and biological interactions.

Propriétés

IUPAC Name |

2-cyano-N-(2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-6-5-9(13)11-7-3-1-2-4-8(7)12(14)15/h1-4H,5H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSHCVNYQCNGAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-nitrophenyl)acetamide typically involves the reaction of 2-nitroaniline with cyanoacetic acid or its esters. One common method is the direct treatment of 2-nitroaniline with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-cyano-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like iron powder in acidic conditions.

Cyclization: Reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under heating.

Major Products Formed

Nucleophilic Substitution: Substituted cyanoacetamides.

Reduction: 2-amino-N-(2-nitrophenyl)acetamide.

Cyclization: Various heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-cyano-N-(2-nitrophenyl)acetamide has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Medicinal Chemistry: The compound and its derivatives are investigated for their potential pharmacological activities, including antimicrobial and anticancer properties.

Material Science: It is used in the development of new materials with specific properties, such as polymers and dyes

Mécanisme D'action

The mechanism of action of 2-cyano-N-(2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, its activity is often related to its ability to interact with biological targets such as enzymes or receptors. The cyano and nitro groups can participate in various interactions, including hydrogen bonding and electron transfer, which can modulate the activity of the target molecules .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following table compares 2-cyano-N-(2-nitrophenyl)acetamide with similar cyanoacetamide derivatives, focusing on substituents, spectral data, molecular properties, and applications:

Structural and Functional Insights

- Heterocyclic Moieties: Thiazole (2a) or oxazole (2b) substituents introduce heteroatoms, which can improve binding to biological targets (e.g., enzymes or receptors) . Halogenated Derivatives: Chlorine atoms in 2,4-dichloro-5-methoxyphenyl analogs () improve lipophilicity, enhancing pesticide activity.

Physicochemical and Spectral Trends

- Molecular Weight : Ranges from 167.18 (thiazol-2-yl derivative) to 259.09 (dichloro-methoxy analog), with higher weights correlating to halogen or methoxy substituents.

- 1H NMR: The –CH₂CN proton signal (δ ~3.30–3.31) is consistent across cyanoacetamides, while aromatic proton shifts vary with substituent electronic effects (e.g., nitro groups deshield adjacent protons ).

Activité Biologique

2-Cyano-N-(2-nitrophenyl)acetamide is a member of the cyanoacetamide class, which is recognized for its diverse biological activities and potential therapeutic applications. This compound features a cyano group, an acetamide moiety, and a nitrophenyl group, which contribute to its unique chemical properties. Research into its biological activity focuses on its role as a precursor for synthesizing various heterocyclic compounds known for their medicinal properties.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 210.1867 g/mol

- Structure : The compound includes a cyano group (C≡N), an acetamide group (–C(=O)NH), and a nitrophenyl substituent, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions, leading to the formation of various biologically active heterocycles. These derivatives have been shown to interact with multiple biological targets, potentially modulating key biochemical pathways involved in cell signaling and metabolism.

Biological Activities

Research indicates that compounds derived from cyanoacetamides exhibit a range of biological effects, including:

- Antimicrobial Activity : Some derivatives have demonstrated efficacy against various bacterial and fungal strains.

- Antitumor Properties : Certain heterocyclic compounds synthesized from this compound have shown promise in inhibiting tumor growth in preclinical studies.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Case Studies

- Synthesis and Antimicrobial Activity :

- Antitumor Activity Assessment :

Data Table: Biological Activities of Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.